Treprostinil-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Treprostinil-d7 is a deuterated analog of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-d7 involves multiple steps, including the incorporation of deuterium atoms. One of the key steps in the synthesis is the Claisen rearrangement, which is performed in a plug flow reactor to improve yields and selectivity . Another critical step is the Pauson–Khand reaction, which is carried out under catalytic conditions with cobalt carbonyl and carbon monoxide . The synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a global yield of 14% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The incorporation of deuterium is achieved through the use of deuterated reagents and solvents, which are carefully controlled to maintain the isotopic purity of the final product.
化学反応の分析
Types of Reactions: Treprostinil-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Treprostinil-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of treprostinil.
Biology: Helps in studying the biological effects of treprostinil by tracking its distribution and metabolism in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of treprostinil.
Industry: Employed in the development of new formulations and delivery systems for treprostinil to enhance its therapeutic efficacy and reduce side effects
作用機序
Treprostinil-d7 exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . The primary molecular targets are the prostacyclin receptors, which mediate the vasodilatory and anti-aggregatory effects. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and inhibition of platelet aggregation .
類似化合物との比較
Treprostinil-d7 is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Treprostinil: The non-deuterated analog used for the treatment of pulmonary arterial hypertension.
Epoprostenol: Another prostacyclin analog with a shorter half-life and less metabolic stability compared to treprostinil.
This compound stands out due to its enhanced stability and suitability for detailed metabolic studies, making it a valuable tool in both research and clinical settings.
特性
分子式 |
C23H34O5 |
---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-2,2,3,4,4-pentadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i7D2,9D2,14D2,17D |
InChIキー |
PAJMKGZZBBTTOY-RMWMNVKXSA-N |
異性体SMILES |
[2H][C@](C([2H])([2H])CCCC)(C([2H])([2H])C[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC([2H])([2H])C(=O)O)O)O |
正規SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。